N,2-dimethyl-N,5-diphenylfuran-3-carboxamide
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Overview
Description
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is a complex organic compound with the molecular formula C19H17NO2. This compound features a furan ring substituted with dimethyl and diphenyl groups, making it a unique structure in the realm of organic chemistry .
Mechanism of Action
Target of Action
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is a furan-carboxamide derivative that has been identified as a potent inhibitor of the influenza A H5N1 virus . The primary target of this compound is the H5N1 virus, a subtype of the influenza A virus that can cause severe illness in humans .
Result of Action
This compound has been shown to inhibit the influenza A H5N1 virus . The molecular and cellular effects of this action would likely include a reduction in viral replication and spread, leading to a decrease in the severity of the viral infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-N,5-diphenylfuran-3-carboxamide typically involves the reaction of 2,5-diphenylfuran with dimethylamine and a carboxylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as dichloromethane or toluene, and using a catalyst like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used as a biofuel and in organic synthesis.
2,5-Diphenylfuran: Another furan derivative with applications in organic synthesis and material science.
Uniqueness
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and diphenyl groups on the furan ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
N,2-dimethyl-N,5-diphenylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-17(13-18(22-14)15-9-5-3-6-10-15)19(21)20(2)16-11-7-4-8-12-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVPCPOPTXCCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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